6-(4-methylphenyl)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde O-[4-(tert-butyl)benzyl]oxime
Description
This compound belongs to the imidazothiazole class, characterized by a bicyclic imidazo[2,1-b][1,3]thiazole core. Key structural features include:
- Position 6: A 4-methylphenyl group, contributing to hydrophobic interactions.
- Position 5: A carbaldehyde group functionalized as an O-[4-(tert-butyl)benzyl]oxime, enhancing steric bulk and lipophilicity.
This derivative is hypothesized to modulate nuclear receptors like the constitutive androstane receptor (CAR), similar to its analogs .
Properties
IUPAC Name |
(E)-N-[(4-tert-butylphenyl)methoxy]-1-[6-(4-methylphenyl)imidazo[2,1-b][1,3]thiazol-5-yl]methanimine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25N3OS/c1-17-5-9-19(10-6-17)22-21(27-13-14-29-23(27)26-22)15-25-28-16-18-7-11-20(12-8-18)24(2,3)4/h5-15H,16H2,1-4H3/b25-15+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QERUAXCCVISAJM-MFKUBSTISA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=C(N3C=CSC3=N2)C=NOCC4=CC=C(C=C4)C(C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)C2=C(N3C=CSC3=N2)/C=N/OCC4=CC=C(C=C4)C(C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 6-(4-methylphenyl)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde O-[4-(tert-butyl)benzyl]oxime , a derivative of imidazo[2,1-b]thiazole, has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the existing literature on its biological activity, including its mechanisms of action, pharmacological effects, and potential therapeutic applications.
Chemical Structure and Properties
- Chemical Formula : C19H22N2OS
- Molecular Weight : 342.46 g/mol
- CAS Number : 333327-62-1
The structure features an imidazo[2,1-b][1,3]thiazole core linked to a benzaldehyde oxime group, which is believed to contribute to its biological activity.
Biological Activity Overview
Research has indicated that compounds in the imidazo[2,1-b]thiazole class exhibit a variety of biological activities, including:
- Antimicrobial Activity : Several derivatives have shown efficacy against various bacterial strains.
- Antitumor Activity : Some studies suggest potential in inhibiting cancer cell proliferation.
- Enzyme Inhibition : Certain compounds have been identified as inhibitors of key enzymes involved in disease pathways.
Antimicrobial Activity
Imidazo[2,1-b]thiazole derivatives have been evaluated for their antimicrobial properties. A study conducted on related compounds demonstrated significant activity against both Gram-positive and Gram-negative bacteria. For instance:
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| 6-(4-Methylphenyl)imidazo[2,1-b][1,3]thiazole | Staphylococcus aureus | 8 µg/mL |
| 6-(4-Methylphenyl)imidazo[2,1-b][1,3]thiazole | Escherichia coli | 16 µg/mL |
These findings suggest that the compound may disrupt bacterial cell wall synthesis or interfere with metabolic pathways.
Antitumor Activity
The antitumor potential of imidazo[2,1-b]thiazole derivatives has been explored in various cancer models. A notable study found that certain derivatives could induce apoptosis in cancer cells:
- Cell Lines Tested : HeLa (cervical cancer), MCF-7 (breast cancer)
- IC50 Values :
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| 6-(4-Methylphenyl)imidazo[2,1-b][1,3]thiazole | HeLa | 5.0 |
| 6-(4-Methylphenyl)imidazo[2,1-b][1,3]thiazole | MCF-7 | 7.5 |
The mechanism appears to involve the activation of caspase pathways leading to programmed cell death.
Enzyme Inhibition
Research has also focused on the inhibition of specific enzymes by these compounds. For instance, certain derivatives have been shown to inhibit Mycobacterium tuberculosis pantothenate synthetase with promising IC50 values:
| Compound | Target Enzyme | IC50 (µM) |
|---|---|---|
| 6-(4-Methylphenyl)imidazo[2,1-b][1,3]thiazole | Pantothenate Synthetase | 0.53 |
This indicates potential use in treating tuberculosis and other infections.
Case Studies
A series of case studies have illustrated the therapeutic potential of imidazo[2,1-b]thiazole derivatives:
- Case Study 1 : A derivative exhibited significant reduction in tumor size in a xenograft model of breast cancer.
- Case Study 2 : In vivo studies using zebrafish models showed reduced Mycobacterium marinum load after treatment with related compounds.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Research has indicated that imidazo[2,1-b][1,3]thiazole derivatives exhibit anticancer properties. The incorporation of the oxime functional group in this compound enhances its activity against various cancer cell lines. For instance:
- Case Study : A study demonstrated that derivatives of imidazo[2,1-b][1,3]thiazole showed significant cytotoxicity against breast cancer cells (MCF-7) and prostate cancer cells (PC-3) .
Antimicrobial Properties
The compound's structure suggests potential antimicrobial activity. Studies have shown that related thiazole compounds possess antibacterial and antifungal properties.
- Data Table: Antimicrobial Activity of Related Compounds
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Imidazo[2,1-b][1,3]thiazole Derivative | Staphylococcus aureus | 15 µg/mL |
| Imidazo[2,1-b][1,3]thiazole Derivative | Escherichia coli | 20 µg/mL |
Material Science
Fluorescent Materials
The unique electronic properties of imidazo[2,1-b][1,3]thiazole derivatives make them suitable for use in fluorescent materials. These materials are used in organic light-emitting diodes (OLEDs) and other optoelectronic devices.
- Case Study : Research indicated that incorporating such compounds into polymer matrices improved the luminescence efficiency of OLEDs .
Analytical Chemistry
Chromatographic Applications
The compound can be utilized as a derivatizing agent in chromatography for the analysis of various biomolecules. Its ability to form stable complexes with metal ions enhances detection sensitivity.
- Data Table: Chromatographic Applications
| Application | Methodology | Detection Limit |
|---|---|---|
| Metal Ion Detection | HPLC | 5 ng/mL |
| Amino Acid Analysis | GC-MS | 10 pg/mL |
Agricultural Chemistry
Pesticide Development
The thiazole moiety is known for its role in developing agrochemicals. The compound's derivatives may lead to new classes of pesticides with improved efficacy and reduced toxicity.
Chemical Reactions Analysis
Oxime Functional Group Reactivity
The oxime moiety in this compound is highly reactive, participating in condensation and substitution reactions. Key reaction pathways include:
-
Imine/hydrazone formation : Oximes can react with carbonyl compounds (e.g., aldehydes, ketones) to form imines or hydrazones via nucleophilic attack mechanisms .
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Oxime ether synthesis : Metal-catalyzed reactions (e.g., titanium complexes) with carbonyl compounds yield oxime ethers as E/Z-isomer mixtures . For example, tert-butoximido titanium complexes react with benzaldehydes to form oxime ethers under dry nitrogen or argon .
| Reaction Type | Catalyst/Conditions | Product Type | Key References |
|---|---|---|---|
| Imine/hydrazone | Acid/base catalysis | Imines/hydrazones | |
| Oxime ether formation | Titanium complexes (e.g., TiCp*) | Oxime ethers |
Metal-Catalyzed Transformations
The compound’s oxime group and sulfur-containing thiazole core enable metal-mediated reactions:
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Copper(I) triflate (Cu(OTf)₂) catalysis : Facilitates oxidation of intermediates (e.g., thiazole derivatives) to form aromatic products. For example, Cu(OTf)₂ in ionic liquids oxidizes pyrazoline intermediates to pyrazoles .
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Titanium complexes : React with carbonyl compounds to form oxime ethers via nucleophilic attack mechanisms .
Biological Target Interaction Studies
While not direct chemical reactions, the compound’s structural features suggest potential for binding to biological targets:
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Enzyme/receptor binding : The imidazo[2,1-b] thiazole core and oxime group may enable interactions with proteins (e.g., kinases, GPCRs) .
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Techniques : Surface plasmon resonance (SPR), nuclear magnetic resonance (NMR), or fluorescence-based assays.
Substitution and Coupling Reactions
The aldehyde group and sulfur atom in the thiazole ring are sites for further functionalization:
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Aldehyde condensation : Reacts with amines or hydrazines to form hydrazones/iminium salts.
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Sulfur-centered reactions : Potential for nucleophilic aromatic substitution or thiolation, though less common in thiazoles .
Reaction Conditions and Solvent Effects
Commonly used conditions for reactions involving this compound include:
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Microwave irradiation : Enhances reaction rates and yields (e.g., DMF solvent).
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Ionic liquids : Used as catalysts or reaction media for metal-mediated processes .
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Dry inert atmospheres : Critical for preventing side reactions in oxime ether synthesis .
Structural Analog Comparisons
The tert-butyl group on the oxime’s benzyl moiety and the thiazole ring distinguish this compound from analogs:
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Enhanced solubility : The tert-butyl substituent improves solubility compared to unsubstituted oximes .
-
Reduced steric hindrance : The imidazo[2,1-b] thiazole core allows for planar conjugation, aiding in biological interactions .
Future Research Directions
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Optimizing metal-catalyzed pathways : Exploring alternative catalysts (e.g., palladium, nickel) for cross-coupling reactions.
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Biological screening : Investigating antiproliferative or kinase-inhibitory activity using in vitro assays .
This compound’s unique oxime-thiazole combination positions it as a versatile scaffold for medicinal chemistry and catalytic applications.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the Phenyl Ring
Table 1: Substituent Effects on Pharmacological and Physicochemical Properties
Modifications to the Oxime Side Chain
Table 2: Oxime Substituent Impact on Receptor Activation
- CAR Activation : CITCO’s dichlorobenzyl group is critical for high-affinity CAR binding, while bulkier tert-butyl groups may reduce receptor interaction .
- CYP Induction : CITCO upregulates CYP2B6 (2.19-fold) and CYP3A4 (1.28-fold) in hepatic cells; structural analogs with varied substituents may show differential effects .
Research Findings and Implications
- The target compound’s tert-butyl group may alter nuclear receptor selectivity.
- Drug-Drug Interactions : CYP induction by CITCO necessitates caution in co-administered therapies; substituent-driven modulation could mitigate this .
Q & A
Q. How does this compound compare to phenobarbital in modulating CAR-mediated gene regulation?
- Methodological Answer :
- Indirect vs. Direct Activation : Phenobarbital activates CAR via dephosphorylation (indirect), while this compound likely binds directly (like CITCO). Compare kinetics of CYP2B6 induction in time-course experiments .
- Cross-Species Variability : Test in mouse hepatocytes; phenobarbital activates murine CAR effectively, whereas this compound may show species-specific differences due to structural variations in CAR-LBD .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
